butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
The compound contains a butyl group, a thiazolidine ring, a propanoate group, and a methoxyphenyl group. The thiazolidine ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Sustainable Synthesis of Tertiary Butyl Esters
Scientific Field
Synthetic Organic Chemistry
Application Summary
Tertiary butyl esters are widely used in synthetic organic chemistry. They have been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Methods of Application
The synthesis of tertiary butyl esters has been achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to the batch process .
Results or Outcomes
The resultant flow process was found to be more efficient and versatile, making it a more sustainable method for the synthesis of tertiary butyl esters .
Use in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Materials Chemistry
Application Summary
Tert-butyl substituted hetero-donor Thermally Activated Delayed Fluorescence (TADF) compounds have been used for efficient solution-processed non-doped blue OLEDs .
Methods of Application
Two pairs of blue TADF isomers were designed and synthesized with a hetero-donor configuration. The incorporation of two tert-butyl groups in the molecules increased the molecular solubility and reduced the aggregation-caused self-quenching of excitons in neat films .
Results or Outcomes
Solution-processed non-doped OLEDs were achieved with these blue TADF emitters, exhibiting record-high external quantum efficiencies (EQE) of 25.8%. Furthermore, an all-TADF white OLED with an EQE of 27.3% was also achieved by employing a single emitting layer with the blue TADF emitter as a host for an orange-red TADF dopant .
Tyrosinase Inhibitory Activity
Scientific Field
Biochemistry
Methods of Application
These compounds were synthesized and evaluated for their inhibitory potential in vitro .
Results or Outcomes
MHY773 exhibited the greatest tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
Skin Whitening
Scientific Field
Dermatology
Application Summary
The compound (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (5-HMT) has been found to have skin whitening effects .
Methods of Application
The compound was applied topically to HRM2 hairless mice .
Results or Outcomes
5-HMT significantly reduced UVB-induced melanogenesis in the mice, suggesting it could be a potential candidate for a therapeutic agent for preventing melanogenesis .
Future Directions
properties
IUPAC Name |
butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-3-4-11-23-16(20)9-10-19-17(21)15(25-18(19)24)12-13-5-7-14(22-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDEKNDMMQKFL-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
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